molecular formula C21H20N4O4S2 B6130888 METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE

METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE

Cat. No.: B6130888
M. Wt: 456.5 g/mol
InChI Key: RQJKKIDMMXXPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE typically involves multi-step organic reactionsReaction conditions may include the use of various reagents such as acids, bases, and solvents under controlled temperatures and pressures .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[[7-(4-methoxyphenyl)-8-oxo-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-28-13-9-7-12(8-10-13)24-18(27)17-14-5-3-4-6-15(14)31-19(17)25-20(24)22-23-21(25)30-11-16(26)29-2/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJKKIDMMXXPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=C4SCC(=O)OC)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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